molecular formula C11H14BrNO B8409075 1-(3-Bromo-phenyl)-3-dimethylamino-propanone

1-(3-Bromo-phenyl)-3-dimethylamino-propanone

Cat. No. B8409075
M. Wt: 256.14 g/mol
InChI Key: CWFGPANZMLNVCT-UHFFFAOYSA-N
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Patent
US07598423B2

Procedure details

Combine 1-(3-bromo-phenyl)-3-dimethylamino-propanone (3.00 g, 11.8 mmol) and guanidinium chloride (1.12 g, 11.8 mmol), sodium ethoxide (5 mL, 21% wt solution in ethanol), absolute EtOH (24 mL) and heat to reflux overnight. Cool to room temperature and pour into 1% hydrochloric acid (200 mL). Extract with ethyl acetate, dry over sodium sulfate and condense to afford 4-(3-bromo-phenyl)-pyrimidin-2-ylamine (930 mg, 3.72 mmol) as a white solid. MS (m/z): 250.2 (M).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9](=O)[CH2:10]N(C)C)[CH:5]=[CH:6][CH:7]=1.[Cl-].[NH2:16][C:17]([NH2:19])=[NH2+:18].[O-]CC.[Na+].Cl>CCO>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[CH:10][N:16]=[C:17]([NH2:19])[N:18]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(CN(C)C)=O
Name
Quantity
1.12 g
Type
reactant
Smiles
[Cl-].NC(=[NH2+])N
Name
Quantity
5 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate and condense

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=NC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.72 mmol
AMOUNT: MASS 930 mg
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.